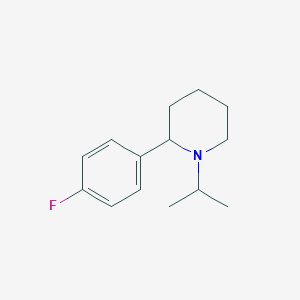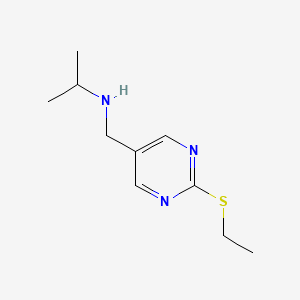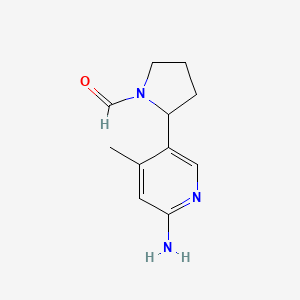
2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL is a heterocyclic compound that features both pyridine and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL typically involves the coupling of pyridine and pyrimidine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or DMF, under an inert atmosphere, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-(4-Hydroxypyridin-2-YL)-6-methylpyrimidin-4-OL
Reduction: 2-(4-Methoxypiperidin-2-YL)-6-methylpyrimidin-4-OL
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable interactions with various biological macromolecules, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methoxypyridin-4-yl)pyrimidine
- 2-(4-Hydroxypyridin-2-yl)-6-methylpyrimidine
- 2-(4-Methoxypyridin-2-yl)-6-chloropyrimidine
Uniqueness
2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-(4-methoxypyridin-2-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O2/c1-7-5-10(15)14-11(13-7)9-6-8(16-2)3-4-12-9/h3-6H,1-2H3,(H,13,14,15) |
Clé InChI |
SSYBIVCTIBGZTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(=N1)C2=NC=CC(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B11805890.png)

![3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11805902.png)

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11805922.png)

![(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B11805931.png)

![6-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride](/img/structure/B11805940.png)
